2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

描述

Nomenclature and Classification

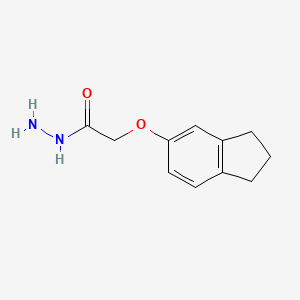

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is registered under Chemical Abstracts Service number 667437-07-2, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes the designation 2-indan-5-yloxyacetohydrazide, which emphasizes the indane structural component and the acetohydrazide functional group.

The compound belongs to the broader classification of organic hydrazides, which constitute a significant class of nitrogen-containing organic compounds characterized by the presence of the hydrazide functional group. Hydrazides in organic chemistry are defined as compounds with the general formula R−NR¹−NR²R³ where R represents various substituent groups including acyl, sulfonyl, phosphoryl, and phosphonyl groups. In the case of this compound, the R group corresponds to the acetoxyindene moiety, creating an acyl hydrazide structure.

The compound can be further classified within the acetohydrazide subfamily, which represents derivatives of acetic acid where the carboxyl group has been converted to a hydrazide functionality. This classification is significant because acetohydrazides often exhibit distinct chemical reactivity patterns compared to other hydrazide derivatives. The presence of the indene-derived aromatic system adds an additional layer of structural complexity that influences the compound's overall chemical behavior and potential applications in organic synthesis.

Molecular Structure and Formula (C11H14N2O2)

The molecular formula C11H14N2O2 indicates a compound containing eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 206.24 grams per mole. This composition reflects the integration of multiple functional groups within a relatively compact molecular framework. The structural organization can be understood through examination of the canonical Simplified Molecular Input Line Entry System notation: C1CC2=C(C1)C=C(C=C2)OCC(=O)NN.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H14N2O2 | |

| Molecular Weight | 206.24 g/mol | |

| Exact Mass | 206.105527694 Da | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 |

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14). This notation encodes the connectivity patterns and stereochemical information necessary for complete structural identification. The InChI Key QSYLSFHARIIARB-UHFFFAOYSA-N serves as a condensed hash representation for database searching and compound identification purposes.

The molecular architecture consists of three distinct structural domains connected through covalent bonding. The indene portion contributes nine carbon atoms to the overall structure, while the acetohydrazide segment adds the remaining two carbon atoms along with the nitrogen and oxygen heteroatoms. This arrangement creates a molecule with both hydrophobic aromatic character and hydrophilic polar functionality, as evidenced by the calculated partition coefficient value of 1.3.

Physical State and Appearance

This compound exists as a liquid under standard laboratory conditions, distinguishing it from many related acetohydrazide compounds that typically manifest as crystalline solids. The liquid state at room temperature reflects the molecular structure's influence on intermolecular packing efficiency and crystallization tendencies. This physical characteristic has practical implications for compound handling, storage, and application in synthetic procedures.

The compound exhibits specific thermal properties that characterize its behavior under various temperature conditions. The boiling point has been determined to be 460.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This relatively high boiling point indicates strong intermolecular interactions, likely resulting from hydrogen bonding capabilities of the hydrazide functional group and aromatic stacking interactions from the indene moiety.

Table 2: Physical Properties of this compound

| Property | Value | Units | Reference |

|---|---|---|---|

| Physical State | Liquid | - | |

| Density | 1.222 | g/cm³ | |

| Boiling Point | 460.1 | °C at 760 mmHg | |

| Flash Point | 232.1 | °C | |

| Refractive Index | 1.589 | - |

The density value of 1.222 grams per cubic centimeter indicates that the compound is denser than water, which is consistent with the presence of aromatic rings and heteroatoms that contribute to higher electron density. The flash point of 232.1 degrees Celsius suggests that the compound requires significant thermal energy for vapor ignition, indicating relatively low volatility under normal handling conditions. The refractive index of 1.589 provides information about the compound's optical properties and can be used for identification and purity assessment purposes.

Structural Features of the Indene Moiety

The indene component of this compound represents a partially saturated bicyclic aromatic system that significantly influences the compound's overall chemical properties. Indene itself is an aromatic polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. In the target compound, the indene system exists in the 2,3-dihydro-1H-indene form, also known as indane, where the five-membered ring is fully saturated.

The indene moiety contributes nine carbon atoms arranged in a fused ring system that provides structural rigidity and aromatic character to the molecule. The benzene ring portion maintains its characteristic aromatic properties, including electron delocalization and planarity, which can participate in various non-covalent interactions such as pi-pi stacking and aromatic-aromatic interactions. The saturated cyclopentane ring introduces conformational flexibility while maintaining the overall bicyclic framework.

The substitution pattern on the indene system is particularly significant for understanding the compound's chemical behavior. The oxygen atom connecting to the acetohydrazide portion is attached at the 5-position of the indene ring system, corresponding to a position on the benzene ring rather than the saturated five-membered ring. This substitution pattern places the ether linkage in a position that allows for optimal electronic communication between the aromatic system and the hydrazide functionality.

The electronic properties of the indene moiety influence the overall reactivity profile of the compound. The aromatic benzene ring can act as an electron-donating group through resonance effects, potentially increasing the nucleophilicity of the hydrazide nitrogen atoms. Conversely, the aromatic system can also participate in electrophilic aromatic substitution reactions, providing additional sites for chemical modification and derivatization.

Hydrazide Functional Group Characteristics

The hydrazide functional group in this compound represents a crucial structural element that defines much of the compound's chemical reactivity and potential applications. Hydrazides are characterized by the presence of the -CONHNH2 moiety, which combines carbonyl and hydrazine functionalities within a single structural unit. Unlike hydrazine and simple alkylhydrazines, hydrazides exhibit nonbasic character due to the electron-withdrawing influence of the acyl substituent.

The acetohydrazide portion of the molecule contains both a carbonyl carbon that can participate in nucleophilic attack reactions and nitrogen atoms capable of acting as nucleophiles or participating in hydrogen bonding interactions. The carbonyl oxygen and the terminal amino group of the hydrazide provide multiple sites for intermolecular interactions, contributing to the compound's physical properties and potential biological activities.

The hydrogen bonding characteristics of the hydrazide group are particularly significant for understanding the compound's behavior in various chemical environments. The structure contains two hydrogen bond donor sites from the hydrazide NH groups and three hydrogen bond acceptor sites from the carbonyl oxygen and the ether oxygen. This combination of donor and acceptor capabilities enables the formation of complex hydrogen bonding networks that influence solubility, melting point, and intermolecular association patterns.

The hydrazide functionality also provides opportunities for chemical transformations and derivatization reactions. Hydrazides are known to participate in condensation reactions with aldehydes and ketones to form hydrazones, cyclization reactions to generate heterocyclic compounds, and reduction reactions to produce primary amines. These synthetic versatilities make acetohydrazides valuable intermediates in organic synthesis and pharmaceutical chemistry.

Isomeric Forms and Tautomerism

The structural complexity of this compound introduces potential for various forms of isomerism and tautomerism that can influence the compound's chemical behavior and physical properties. The most significant tautomeric equilibrium involves the hydrazide functional group, which can exist in multiple tautomeric forms depending on the position of hydrogen atoms and the distribution of electron density.

Hydrazide compounds commonly exhibit tautomerism between the amide form -CONHNH2 and the imidic acid form -C(OH)=NNH2. Theoretical and experimental studies on related hydrazide systems suggest that the amide tautomer is typically more stable in both gas phase and solution conditions. This preference arises from the greater stability of the carbonyl group compared to the imidic acid form and the favorable hydrogen bonding patterns that can be established in the amide configuration.

The presence of the indene aromatic system may influence the tautomeric equilibrium through electronic effects transmitted via the ether linkage. Aromatic substituents can alter the electron density distribution within the hydrazide group, potentially affecting the relative stabilities of different tautomeric forms. However, the ether oxygen provides some electronic insulation between the aromatic system and the hydrazide functionality, likely minimizing dramatic shifts in tautomeric preferences.

Conformational isomerism represents another important consideration for this compound. The three rotatable bonds identified in the molecular structure allow for multiple conformational arrangements. The rotation around the ether C-O bonds and the carbonyl C-C bond can generate different spatial arrangements of the functional groups, potentially affecting intermolecular interactions and reactivity patterns. The preferred conformations will be determined by a balance of steric interactions, electronic effects, and intermolecular forces such as hydrogen bonding.

Theoretical calculations and experimental studies of similar hydrazide systems indicate that solvation effects can significantly influence tautomeric equilibria and conformational preferences. In aqueous solution, hydrogen bonding with water molecules can stabilize certain tautomeric forms and conformational arrangements, while in nonpolar solvents, intramolecular interactions may become more dominant in determining molecular structure preferences.

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSFHARIIARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390659 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-07-2 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Indenyl Ether Ester Intermediate

-

- 2,3-dihydro-1H-inden-5-ol (phenolic indane)

- Ethyl chloroacetate or similar haloacetate

-

- Alkylation is performed in dry acetone or another polar aprotic solvent.

- Potassium carbonate or another base is used to deprotonate the phenol, facilitating nucleophilic substitution.

- The reaction is typically carried out at room temperature or under mild heating.

Outcome:

Formation of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate, the ester precursor to the hydrazide.

Hydrazinolysis to Form this compound

-

- Hydrazine hydrate (excess)

- Ester intermediate from Step 1

-

- The ester and hydrazine hydrate are combined in a suitable solvent (e.g., ethanol or methanol).

- The mixture is refluxed for 0.5 to 2 hours to ensure complete conversion.

- After reaction completion, the mixture is cooled, and the hydrazide product is isolated by filtration or extraction.

- Purification may involve recrystallization or chromatography.

Research Findings and Analytical Data

While specific literature on this compound is limited, analogous hydrazide syntheses provide insight into expected yields, spectral characteristics, and reaction conditions.

| Parameter | Typical Data / Conditions |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 667437-07-2 |

| Reaction Time (hydrazinolysis) | 0.5 – 2 hours |

| Reaction Temperature | Reflux (approx. 78°C in ethanol) |

| Solvent | Ethanol, methanol, or other polar solvents |

| Yield | Generally >80% for hydrazinolysis step |

| Purification | Recrystallization or chromatography |

| Characterization Techniques | IR, 1H-NMR, 13C-NMR, Mass Spectrometry, Elemental Analysis |

- IR spectra typically show characteristic hydrazide bands:

- N–H stretching around 3200–3400 cm⁻¹

- C=O stretching near 1650–1700 cm⁻¹

- 1H-NMR signals include:

- NH protons (exchangeable with D2O)

- Indenyl ring protons in aromatic and aliphatic regions

- Mass spectrometry confirms molecular ion peak consistent with molecular weight.

Comparative Analysis of Preparation Methods for Hydrazides

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrazinolysis of Esters | Reaction of ester with hydrazine hydrate under reflux | High yield, straightforward | Requires handling hydrazine |

| Reaction of Acid Chlorides | Acid chloride reacted with hydrazine | Fast reaction | Acid chlorides are moisture sensitive and corrosive |

| Direct Amidation with Hydrazine | Direct amidation of carboxylic acids with hydrazine | Avoids ester preparation | Often requires catalysts or harsh conditions |

| Cyclization Approaches | For indenyl moiety formation (e.g., Diels-Alder) | Efficient ring construction | May require multiple steps |

The hydrazinolysis of esters remains the most practical and widely used method for preparing hydrazides like this compound due to its simplicity and good yields.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 2,3-dihydro-1H-inden-5-ol + ethyl chloroacetate, K2CO3, acetone | Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate | Formation of ester intermediate |

| 2 | Hydrazinolysis | Ester + hydrazine hydrate, reflux in ethanol | This compound | Conversion to hydrazide |

化学反应分析

2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

1. Antidiabetic Properties

Research indicates that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide can act as antagonists or inverse agonists of the ghrelin receptor. This mechanism is particularly relevant for treating conditions such as type 2 diabetes and obesity-related disorders. The modulation of ghrelin signaling can lead to improved glycemic control and reduced insulin resistance, making it a promising candidate for diabetes management .

2. Anticancer Activity

The compound has shown potential in anticancer research. Studies have demonstrated that derivatives of similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds evaluated through the National Cancer Institute's protocols displayed notable growth inhibition rates, suggesting that this compound could be explored further for its anticancer properties .

Case Study 1: Ghrelin Receptor Antagonism

A study involving the administration of a related compound demonstrated significant reductions in blood glucose levels in murine models of type 2 diabetes. The treatment improved insulin sensitivity and reduced hepatic steatosis, indicating that compounds similar to this compound could play a role in metabolic disease therapies .

Case Study 2: Antitumor Efficacy

In a recent investigation into the anticancer properties of structurally related compounds, researchers found that these compounds exhibited high levels of antimitotic activity against various cancer cell lines. The mean growth inhibition values suggested a strong potential for development into therapeutic agents targeting specific types of cancer .

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetohydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .

相似化合物的比较

Key Findings and Functional Insights

Substituent Effects on Reactivity and Applications Phenoxy Derivatives (e.g., 4-Cl/Br-substituted): These compounds are typically intermediates for further derivatization. For instance, 2-(4-chlorophenoxy)acetohydrazide serves as a precursor to Schiff bases with antimicrobial properties , while 2-(4-bromophenoxy)acetohydrazide forms coordination polymers with Ni(II), highlighting its role in materials science . Sulfur-Containing Analogs: Thioether-linked derivatives (e.g., benzoxazolyl-sulfanyl or pyrimidinyl-thio) exhibit enhanced antimicrobial and kinase inhibitory activities due to improved electron-withdrawing properties and target binding . Xanthine-Modified Derivatives: The (3-benzyl-8-propylxanthin-7-yl)acetohydrazide demonstrates dual antimicrobial and diuretic activities, emphasizing the role of heterocyclic moieties in multifunctional drug design .

Role of the Dihydroindenyl Group The 2,3-dihydro-1H-inden-5-yloxy group in the target compound confers increased lipophilicity compared to simpler phenoxy or thioether substituents. This property may enhance blood-brain barrier penetration, as seen in psychoactive indenyl derivatives (e.g., cathinone analogs in ). However, direct evidence of biological activity for 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide remains speculative, necessitating further pharmacological studies.

Synthetic Methodologies Most acetohydrazides are synthesized via hydrazinolysis of ester precursors under reflux conditions. Yields vary significantly (e.g., 83% for 2-(4-chlorophenoxy)acetohydrazide ), but optimization of reaction time, solvent, and catalyst (e.g., glacial acetic acid in ) can improve efficiency.

生物活性

The compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cholinesterase inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene derivatives with acetohydrazide. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Characterization Method | Observed Values |

|---|---|

| NMR Chemical Shifts | δ: 2.85–2.97 (m, 6H), 4.48 (s, 2H) |

| IR Peaks | 1656 (C=O amide), 1263 (C-O) |

| Mass Spectrometry | Confirmed molecular weight |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation.

Case Study: Oxadiazole Derivatives

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had GI50 values in the range of , suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have also been assessed against various pathogens. In particular, studies have shown that certain hydrazone compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Hydrazone A | 6.25 | Highly Active |

| Hydrazone B | 12.5 | Moderately Active |

| Hydrazone C | 25 | Low Activity |

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to this compound have shown potential as acetylcholinesterase (AChE) inhibitors.

Research Findings

A review highlighted that several hydrazone derivatives demonstrated AChE inhibitory activity with IC50 values significantly lower than standard drugs . This suggests a potential therapeutic application in treating cognitive disorders.

常见问题

Q. How can machine learning predict novel biological targets for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。